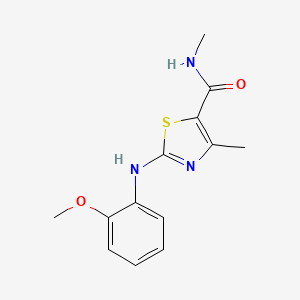
2-(2-methoxyanilino)-N,4-dimethyl-1,3-thiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-methoxyanilino)-N,4-dimethyl-1,3-thiazole-5-carboxamide is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the methoxyanilino group and the thiazole ring contributes to its unique chemical properties and biological activities.
准备方法
The synthesis of 2-(2-methoxyanilino)-N,4-dimethyl-1,3-thiazole-5-carboxamide typically involves multiple steps. One common method includes the following steps:
Starting Materials: The synthesis begins with 2-methoxyaniline and 4,5-dimethylthiazole-5-carboxylic acid.
Formation of Intermediate: The 2-methoxyaniline undergoes a reaction with a suitable coupling agent to form an intermediate.
Cyclization: The intermediate is then cyclized under specific conditions to form the thiazole ring.
Final Product:
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. For example, the use of epoxides and acetic anhydride in the presence of a catalyst can facilitate the synthesis process .
化学反应分析
2-(2-methoxyanilino)-N,4-dimethyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy and anilino groups, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dimethyl sulfoxide), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
2-(2-methoxyanilino)-N,4-dimethyl-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
作用机制
The mechanism of action of 2-(2-methoxyanilino)-N,4-dimethyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting its anticancer effects .
相似化合物的比较
2-(2-methoxyanilino)-N,4-dimethyl-1,3-thiazole-5-carboxamide can be compared with other similar compounds, such as:
Thiophene Derivatives: These compounds also contain a sulfur atom in a five-membered ring and exhibit similar biological activities.
Pyrimidine Derivatives: These compounds have a six-membered ring with nitrogen atoms and are known for their therapeutic potential.
Fluorinated Purines: These compounds contain fluorine atoms and are used in medicinal chemistry for their unique properties.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties .
属性
IUPAC Name |
2-(2-methoxyanilino)-N,4-dimethyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-8-11(12(17)14-2)19-13(15-8)16-9-6-4-5-7-10(9)18-3/h4-7H,1-3H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLFNOFMVFEPQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2=CC=CC=C2OC)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(1,4-dioxaspiro[4.5]decan-8-yl)-5-fluoro-2-hydroxybenzamide](/img/structure/B7606820.png)
![5-[(3-Methoxyanilino)methyl]thiophene-3-carbonitrile](/img/structure/B7606825.png)
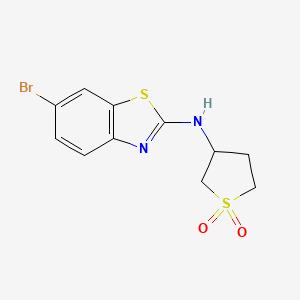
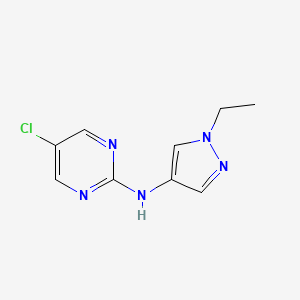
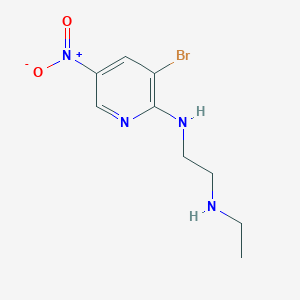
![1-[[(5-Chloropyrimidin-2-yl)amino]methyl]cyclohexan-1-ol](/img/structure/B7606868.png)

![2-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]acetonitrile](/img/structure/B7606883.png)
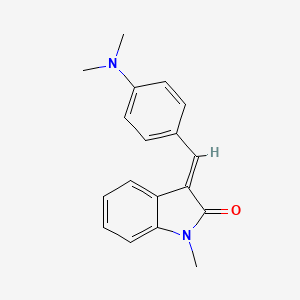
![1-[1-(3,4-Difluorophenyl)sulfonylpyrrolidin-2-yl]propan-2-ol](/img/structure/B7606901.png)
![3-[[(5-Chloro-2-nitrophenyl)methyl-methylamino]methyl]cyclobutan-1-ol](/img/structure/B7606905.png)
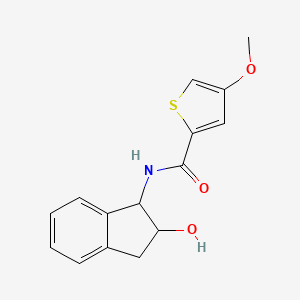
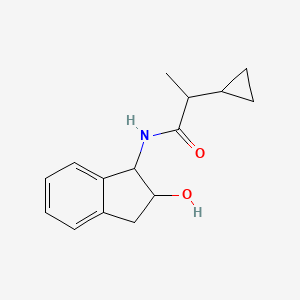
![2-(4-cyanophenoxy)-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B7606918.png)
